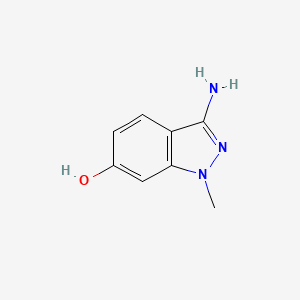

3-amino-1-methyl-1H-indazol-6-ol

Description

BenchChem offers high-quality 3-amino-1-methyl-1H-indazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-1H-indazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLXFBNAYSZPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)O)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670622 | |

| Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031876-62-6 | |

| Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-amino-1-methyl-1H-indazol-6-ol. This molecule is of interest in medicinal chemistry due to the established biological activity of the 3-aminoindazole scaffold. This document details its physicochemical characteristics, experimental protocols for their determination, and its role within relevant biological pathways.

Physicochemical Properties

Table 1: Physicochemical Data for 3-amino-1-methyl-1H-indazol-6-ol and Related Compounds

| Property | Value | Compound | Source |

| Molecular Weight | 163.18 g/mol | 3-amino-1-methyl-1H-indazol-6-ol | [1] |

| Molecular Formula | C₈H₉N₃O | 3-amino-1-methyl-1H-indazol-6-ol | Inferred |

| Solubility | 18.2 µg/mL (at pH 7.4) | 1H-Indazol-6-amine* | [2] |

| pKa | Not available | 3-amino-1-methyl-1H-indazol-6-ol | - |

*Note: Solubility data is for a structurally related compound, 1H-indazol-6-amine, and should be considered as an estimate.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for measuring the basicity (pKa) and solubility of compounds like 3-amino-1-methyl-1H-indazol-6-ol.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of a substance.[3][4]

Methodology:

-

Sample Preparation: A precise amount of the test compound (e.g., 0.01 M) is dissolved in a suitable solvent system. For aromatic amines with poor water solubility, a co-solvent system such as 50% ethanol-water or 50% ethanol-methanol is often employed.[3]

-

Initial Acidification: The solution is placed in a thermostatted beaker with a magnetic stirrer. A small amount of a strong acid (e.g., 1M HCl) is added to protonate the basic functional groups fully.[5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise aliquots.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[5]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[7]

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound in the tested medium.

Biological Context: 3-Aminoindazoles as Kinase Inhibitors

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[8] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site. Derivatives of 3-aminoindazole have been designed to target the "DFG-out" (inactive) conformation of the kinase activation loop, a strategy that can impart greater selectivity.[9]

Numerous 3-aminoindazole-based molecules have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) such as FLT3, PDGFRα, and c-Kit, which are implicated in various cancers.[9][10][11] Inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to induce cell cycle arrest in the G0-G1 phase and promote apoptosis.[12][13][14]

Visualizations

Synthesis Workflow

The synthesis of 3-amino-1-methyl-1H-indazol-6-ol can be achieved via a cyclization reaction. The diagram below illustrates the logical flow of a reported synthetic route.[1]

Caption: Synthetic workflow for 3-amino-1-methyl-1H-indazol-6-ol.

General Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general mechanism by which 3-aminoindazole derivatives act as Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation and blocking the ATP binding site.

Caption: Mechanism of 3-aminoindazole as a Type II kinase inhibitor.

References

- 1. Synthesis routes of 3-amino-1-methyl-1H-indazol-6-ol [benchchem.com]

- 2. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 5. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-amino-1-methyl-1H-indazol-6-ol CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are recognized as "privileged scaffolds" in drug discovery, with several indazole-containing drugs approved for clinical use, particularly in oncology.[1][2] This technical guide focuses on 3-amino-1-methyl-1H-indazol-6-ol, providing available data on its synthesis and contextualizing its potential biological significance through data on closely related analogs. Given the limited specific data on the title compound, this guide extends to the broader family of 3-aminoindazoles to offer a comprehensive overview of their therapeutic potential, particularly as kinase inhibitors and antiproliferative agents.

CAS Number and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Amino-1H-indazol-6-ol | 88805-72-5 | C₇H₇N₃O | 149.15 |

| 3-Amino-6-bromo-1-methyl-1H-indazole | 1214899-85-0 | C₈H₈BrN₃ | Not Available |

| 3-Amino-1-methyl-1H-indazole-6-carboxylic acid | 1784639-15-1 | C₉H₉N₃O₂ | 191.19[3] |

| 3-amino-1H-indazole | 874-05-5 | C₇H₇N₃ | Not Available |

| 3-Amino-6-(trifluoromethyl)-1H-indazole | 2250-55-7 | C₈H₆F₃N₃ | 201.149 |

| 3-methyl-1H-indazol-6-amine | 79173-62-9 | C₈H₉N₃ | 147.181[4] |

Synthesis of 3-amino-1-methyl-1H-indazol-6-ol

A documented synthesis protocol for 3-amino-1-methyl-1H-indazol-6-ol is available and detailed below.[5]

Experimental Protocol

Starting Materials:

-

6-fluoro-4-hydroxy benzonitrile

-

Methyl hydrazine

Procedure:

-

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.[5]

-

After cooling to room temperature, the volatile components were removed under vacuum.[5]

-

The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).[5]

-

The title compound was collected as an off-white solid by filtration.[5]

-

The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[5]

Biological Activity of Related Indazole Derivatives

While specific biological data for 3-amino-1-methyl-1H-indazol-6-ol is scarce, the broader class of 3-aminoindazole derivatives has been extensively studied, revealing potent anticancer and kinase inhibitory activities.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of 3-aminoindazole derivatives against a variety of human cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 | [6] |

| Indazole derivative 2f | Various cancer cell lines | 0.23 - 1.15 | [7] |

| Indazole derivative 6o | K562 (leukemia) | 5.15 | [1] |

| Indazole derivative 6o | HEK-293 (normal) | 33.2 | [1] |

| 3-amino-1H-indazole derivatives | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 | [8] |

| N-phenyl-1H-indazole-1-carboxamides | NCI 60-cell line panel | 0.041 - 33.6 | [9] |

Kinase Inhibitory Activity

The 3-aminoindazole scaffold is a key pharmacophore in the design of kinase inhibitors, targeting various components of intracellular signaling pathways crucial for cancer cell proliferation and survival.[10]

| Compound Class/Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 3-amino-benzo[d]isoxazole/3-aminoindazole derivatives | c-Met | < 10 | [11] |

| Compound 28a | c-Met | 1.8 | [11] |

| 1H-indazole derivative 109 | EGFR, EGFR T790M | 8.3, 5.3 | [2] |

| 3-aminoindazole derivative 127 (Entrectinib) | ALK | 12 | [2] |

| Indazole amide derivative 33 | ERK1, ERK2 | 19.4, 9.5 | [12] |

Experimental Protocols for Biological Assays

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

-

Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are seeded in 96-well plates and incubated.[1]

-

The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period.[1]

-

Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]

Kinase Inhibition Assay

The inhibitory activity of indazole derivatives against specific kinases is determined through various in vitro kinase assay formats. A general protocol is outlined below:

-

The kinase, substrate, and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Indazole derivatives, particularly 3-aminoindazoles, often exert their anticancer effects by inhibiting protein kinases within key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are common targets.[8]

PI3K/AKT/mTOR Signaling Pathway

This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some 3-amino-1H-indazole derivatives have been shown to act as inhibitors of this pathway.[8]

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-1-methyl-1H-indazole-6-carboxylic acid CAS#: 1784639-15-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis routes of 3-amino-1-methyl-1H-indazol-6-ol [benchchem.com]

- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-amino-1-methyl-1H-indazol-6-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data for 3-amino-1-methyl-1H-indazol-6-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of 3-amino-1-methyl-1H-indazol-6-ol are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₉N₃O[1][2] |

| Molecular Weight | 163.18 g/mol [1][3] |

| CAS Number | 1031876-62-6[1][2] |

Experimental Protocols

A representative synthetic protocol for 3-amino-1-methyl-1H-indazol-6-ol is described in the literature. The following is a summary of a cited experimental procedure:

Synthesis of 3-amino-1-methyl-1H-indazol-6-ol [3]

-

Reactants: 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine.

-

Procedure:

-

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.

-

After cooling to room temperature, the volatile components were removed under vacuum.

-

The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).

-

The product was isolated as an off-white solid by filtration.

-

The filtrate was concentrated and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound.

-

Logical Relationships

The relationship between the compound's name and its fundamental chemical properties can be visualized as a direct logical flow.

Caption: Chemical Identity to Molecular Properties.

References

An In-depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-amino-1-methyl-1H-indazol-6-ol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1-methyl-3-amino-1H-indazol-6-ol

Synonyms:

-

3-Amino-6-hydroxy-1-methyl-1H-indazole

-

1-Methyl-3-amino-6-hydroxyindazole

Chemical Structure:

Caption: Chemical structure of 3-amino-1-methyl-1H-indazol-6-ol.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | - |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| InChI Key | JNLXFBNAYSZPKV-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 3-amino-1-methyl-1H-indazol-6-ol has been reported.[1]

Reaction Scheme:

Caption: Synthesis workflow for 3-amino-1-methyl-1H-indazol-6-ol.

Experimental Procedure:

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.[1] After cooling to room temperature, the volatile components were removed under vacuum. The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH). The desired product, 3-amino-1-methyl-1H-indazol-6-ol, was collected as an off-white solid by filtration.[1] The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[1]

Potential Biological Significance and Applications

While specific biological activity data for 3-amino-1-methyl-1H-indazol-6-ol is not extensively available in the public domain, the indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[2] The primary therapeutic area where indazole-containing compounds have shown significant promise is in oncology.

Antiproliferative Activity of Related Indazole Derivatives:

Numerous studies have reported the synthesis and evaluation of 3-amino-1H-indazole derivatives as potent antiproliferative agents against various cancer cell lines.[3][4][5] These compounds often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Potential Mechanism of Action as Kinase Inhibitors:

The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, enabling these molecules to interact with the ATP-binding site of various kinases.[6] By occupying this site, they can block the downstream signaling pathways that promote cancer cell growth and survival.

Caption: Generalized signaling pathway illustrating the potential mechanism of action for indazole derivatives as kinase inhibitors.

Due to the structural similarities with known kinase inhibitors, it is plausible that 3-amino-1-methyl-1H-indazol-6-ol could be investigated for its potential as an anticancer agent. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

Future Directions

The established synthetic route for 3-amino-1-methyl-1H-indazol-6-ol provides a solid foundation for further investigation into its biological properties. Future research efforts could focus on:

-

In vitro screening: Evaluating the compound's cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

-

Kinase profiling: Assessing the inhibitory activity of the compound against a broad range of protein kinases to identify potential molecular targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 3-amino-1-methyl-1H-indazol-6-ol to optimize its potency and selectivity.

-

In vivo studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-amino-1-methyl-1H-indazol-6-ol chemical structure and stereochemistry

An In-Depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on 3-amino-1-methyl-1H-indazol-6-ol. The content is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look into its synthesis, properties, and potential biological significance based on related compounds.

Chemical Structure and Stereochemistry

3-amino-1-methyl-1H-indazol-6-ol is a heterocyclic aromatic compound based on the indazole scaffold. The core of the molecule is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The systematic name indicates the following substitutions:

-

An amino group (-NH2) at position 3 of the indazole ring.

-

A methyl group (-CH3) attached to the nitrogen atom at position 1 of the pyrazole ring.

-

A hydroxyl group (-OH) at position 6 of the benzene ring.

The molecule is planar and achiral, meaning it does not have any stereocenters and does not exhibit stereoisomerism.

Caption: Chemical structure of 3-amino-1-methyl-1H-indazol-6-ol.

Physicochemical Properties

| Property | 3-amino-1-methyl-1H-indazol-6-ol | 1-methyl-1H-indazol-6-amine[1] | 3-Amino-1-methyl-1H-indazole-6-carboxylic acid[2] | 1H-Indazol-6-amine[3] |

| Molecular Formula | C8H9N3O | C8H9N3 | C9H9N3O2 | C7H7N3 |

| Molecular Weight ( g/mol ) | 163.18 | 147.18 | 191.19 | 133.15 |

| Boiling Point (°C) | Not Available | Not Available | 473.78 (Predicted) | Not Available |

| Density (g/cm³) | Not Available | Not Available | 1.512 (Predicted) | Not Available |

| pKa | Not Available | Not Available | 3.45 (Predicted) | Not Available |

| XLogP3 | Not Available | 1.4 | Not Available | 1.6 |

| InChI Key | JNLXFBNAYSZPKV-UHFFFAOYSA-N | YTKNUPJYGSOVLV-UHFFFAOYSA-N | Not Available | KEJFADGISRFLFO-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 3-amino-1-methyl-1H-indazol-6-ol

A documented method for the synthesis of 3-amino-1-methyl-1H-indazol-6-ol is provided below[4].

Materials:

-

6-fluoro-4-hydroxy benzonitrile

-

Methyl hydrazine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for chromatography

Procedure:

-

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) is stirred at 80°C for 16 hours.

-

After cooling to room temperature, the volatile components are removed under vacuum.

-

The resulting residue is triturated with dichloromethane and methanol.

-

The solid product is collected by filtration, yielding an off-white solid.

-

The filtrate is concentrated under vacuum and the residue is purified by silica gel chromatography, eluting with a gradient of 100% DCM to 95:5 DCM/MeOH, to obtain an additional amount of the title compound as a white solid.

Caption: Synthesis workflow for 3-amino-1-methyl-1H-indazol-6-ol.

Representative Biological Assay: Cell Cycle Analysis by Flow Cytometry

Given that many indazole derivatives exhibit anticancer properties by affecting the cell cycle, a cell cycle analysis protocol is provided as a representative biological experiment. This is a general protocol that can be adapted for screening compounds like 3-amino-1-methyl-1H-indazol-6-ol[5].

Materials:

-

Cancer cell line (e.g., K562)

-

Complete cell culture medium

-

3-amino-1-methyl-1H-indazol-6-ol (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution (e.g., hypotonic fluorochrome solution)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 3-amino-1-methyl-1H-indazol-6-ol for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Putative Signaling Pathway and Mechanism of Action

While the specific biological targets of 3-amino-1-methyl-1H-indazol-6-ol have not been explicitly identified in the literature, many aminoindazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune escape.

IDO1 is often overexpressed in tumor cells and creates an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that inhibit the proliferation and function of T-cells. Inhibition of IDO1 is a strategy to restore anti-tumor immunity. The IDO1 pathway has been shown to activate downstream signaling cascades such as PI3K/Akt and Ras/Erk, which promote cancer cell proliferation and survival.[4][6]

Therefore, a putative mechanism of action for 3-amino-1-methyl-1H-indazol-6-ol as an anticancer agent could be the inhibition of IDO1, leading to a reduction in immunosuppression and a direct impact on tumor cell signaling pathways.

Caption: Putative mechanism of action via inhibition of the IDO1 signaling pathway.

References

- 1. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-methyl-1H-indazole-6-carboxylic acid CAS#: 1784639-15-1 [m.chemicalbook.com]

- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-indazol-6-ol, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. The document details its discovery, synthesis, and the broader biological significance of the indazole scaffold, particularly in the context of kinase inhibition for therapeutic applications. Detailed experimental protocols and characterization data are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

3-amino-1-methyl-1H-indazol-6-ol is a substituted indazole, a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. The indazole nucleus is a "privileged scaffold," meaning it is a common structural motif in molecules that exhibit a wide range of biological activities.[1] Derivatives of indazole are known to possess anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[2] This guide focuses on the specific intermediate, 3-amino-1-methyl-1H-indazol-6-ol, and its role in the development of novel therapeutics.

Discovery and History

The first documented synthesis of 3-amino-1-methyl-1H-indazol-6-ol appears in U.S. Patent 7,626,030 B2, titled "Indazole derivatives as protein kinase modulators," filed on May 26, 2006, and granted on December 1, 2009. The inventors listed are Scott C. Sutton, Kevin S. Currie, and others, assigned to Vertex Pharmaceuticals Incorporated.

The compound was synthesized as a key intermediate in the preparation of a library of indazole-based compounds designed to modulate the activity of protein kinases. The patent discloses the synthesis of numerous indazole derivatives with the potential to treat a variety of diseases, including autoimmune disorders, inflammatory diseases, and cancer. The synthesis of 3-amino-1-methyl-1H-indazol-6-ol was a crucial step in accessing the desired 6-hydroxy-substituted indazole core, which was further functionalized to create the final kinase inhibitors.

While this patent is the earliest public record of this specific molecule, the broader field of indazole chemistry has a rich history. The indazole ring system itself was first described in the 19th century. The development of indazole-based kinase inhibitors gained significant momentum in the early 2000s, leading to the discovery and development of several approved drugs.

Physicochemical Properties

A summary of the key physicochemical properties of 3-amino-1-methyl-1H-indazol-6-ol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | |

| Molecular Weight | 163.18 g/mol | |

| CAS Number | 1031876-62-6 | N/A |

| Appearance | Off-white solid | [3] |

| InChI Key | JNLXFBNAYSZPKV-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of 3-amino-1-methyl-1H-indazol-6-ol, as described in U.S. Patent 7,626,030 B2, involves the reaction of a substituted benzonitrile with methylhydrazine.[3] This reaction proceeds through a cyclization mechanism to form the indazole ring system.

Experimental Protocol

Reaction Scheme:

Materials:

| Reagent | Supplier | Quantity | Moles (mmol) |

| 6-fluoro-4-hydroxybenzonitrile | Aldrich | 10.1 g | 73.9 |

| Methylhydrazine | Aldrich | 20.0 mL | 379 |

| Dichloromethane (DCM) | - | As needed | - |

| Methanol (MeOH) | - | As needed | - |

Procedure:

-

A solution of 6-fluoro-4-hydroxybenzonitrile (10.1 g, 73.9 mmol) in methylhydrazine (20.0 mL, 379 mmol) was stirred at 80 °C for 16 hours.[3]

-

After cooling to room temperature, the volatile portion was removed in vacuo.[3]

-

The residue was triturated with dichloromethane (DCM) and methanol (MeOH).[3]

-

The title compound was obtained by filtration as an off-white solid.[3]

-

The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[3]

Logical Workflow for Synthesis and Purification

Biological Significance and Applications

While specific biological data for 3-amino-1-methyl-1H-indazol-6-ol is not extensively published, its importance lies in its role as a precursor to potent kinase inhibitors. The indazole scaffold is a key feature of numerous drugs targeting protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The final compounds described in U.S. Patent 7,626,030 B2, which are synthesized from 3-amino-1-methyl-1H-indazol-6-ol, are designed to inhibit various protein kinases. The general structure of these inhibitors involves the functionalization of the 3-amino and 6-hydroxyl groups of the indazole core.

General Signaling Pathway Context for Indazole-Based Kinase Inhibitors

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. These pathways typically involve a series of phosphorylation events that regulate cell growth, proliferation, and survival.

Conclusion

3-amino-1-methyl-1H-indazol-6-ol is a valuable chemical intermediate whose discovery is intrinsically linked to the search for novel protein kinase inhibitors. Its synthesis, first detailed in the mid-2000s, provides a versatile platform for the development of a wide range of therapeutic agents. The broader family of indazole derivatives continues to be a fertile ground for drug discovery, with applications in oncology, immunology, and beyond. This technical guide provides the foundational knowledge required for researchers to utilize this compound in their own research and development endeavors. Further investigation into the specific biological activities of this compound and its immediate derivatives may reveal novel therapeutic applications.

References

The HDAC Inhibitor 3-amino-1-methyl-1H-indazol-6-ol (Mocetinostat): A Technical Guide to its Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological targets and mechanisms of action of the synthetic compound 3-amino-1-methyl-1H-indazol-6-ol, also known as Mocetinostat (MGCD0103). Mocetinostat is a potent and orally active, isotype-selective histone deacetylase (HDAC) inhibitor with significant anti-tumor activity demonstrated in both in vitro and in vivo models. This document details its primary molecular targets, the downstream cellular consequences of target engagement, and comprehensive experimental protocols for its study.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of specific HDACs is associated with the silencing of tumor suppressor genes, contributing to oncogenesis.

Mocetinostat is a benzamide HDAC inhibitor that exhibits selectivity for Class I and Class IV HDACs.[1][2] Its ability to selectively inhibit these enzymes leads to the hyperacetylation of histones, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inducing apoptosis, autophagy, and cell cycle arrest in cancer cells.[3][4] This targeted mechanism of action has positioned Mocetinostat as a promising therapeutic agent in oncology, with ongoing clinical investigations in various malignancies.[5]

Biological Targets and Quantitative Activity

The primary biological targets of Mocetinostat are Class I and Class IV histone deacetylases. It demonstrates potent inhibitory activity against HDAC1, HDAC2, and HDAC11, with a lower potency for HDAC3. Notably, it shows no significant inhibition of Class II HDACs (HDAC4, HDAC5, HDAC6, HDAC7, and HDAC8).[1][2]

| Target | IC50 (μM) | Enzyme Class |

| HDAC1 | 0.15 | Class I |

| HDAC2 | 0.29 | Class I |

| HDAC3 | 1.66 | Class I |

| HDAC11 | 0.59 | Class IV |

| Table 1: In vitro inhibitory activity of Mocetinostat against specific HDAC isotypes. Data compiled from multiple sources.[1][2] |

Signaling Pathways and Mechanism of Action

Mocetinostat's mechanism of action is centered on the inhibition of specific HDACs, which leads to a cascade of downstream cellular events culminating in anti-tumor effects.

The inhibition of HDACs 1, 2, 3, and 11 by Mocetinostat prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes that regulate cell cycle progression, apoptosis, and autophagy. The re-expression of these genes triggers these anti-proliferative cellular programs in cancer cells.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of Mocetinostat.

In Vitro HDAC Inhibition Assay (Fluorescence-based)

This protocol describes a cell-free assay to determine the IC50 values of Mocetinostat against purified HDAC enzymes.[6]

Materials:

-

Purified recombinant human HDAC1, HDAC2, HDAC3, and HDAC11 enzymes.

-

Mocetinostat (dissolved in DMSO).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing a protease, e.g., trypsin).

-

Assay buffer: 25 mM HEPES (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Black 96-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of Mocetinostat in assay buffer.

-

In a black 96-well plate, add the purified HDAC enzyme to each well.

-

Add the serially diluted Mocetinostat or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of Mocetinostat and determine the IC50 value using non-linear regression analysis.

Histone Acetylation Analysis by Western Blot

This protocol details the detection of changes in global histone acetylation in cells treated with Mocetinostat.[7][8]

Materials:

-

Cancer cell line of interest.

-

Mocetinostat.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Mocetinostat or vehicle control for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system and quantify band intensities.

Autophagy Assessment by LC3 Immunoblotting

This protocol describes how to monitor autophagy by detecting the conversion of LC3-I to LC3-II via Western blot.[1][2][5]

Materials:

-

Same as for Histone Acetylation Western Blot.

-

Primary antibody: anti-LC3B.

-

Optional: Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

Procedure:

-

Follow steps 1-3 from the Histone Acetylation Western Blot protocol. For autophagic flux experiments, treat a parallel set of cells with a lysosomal inhibitor for the last few hours of the Mocetinostat treatment.

-

Proceed with Western blotting as described in steps 4-11 of the Histone Acetylation protocol, using an anti-LC3B primary antibody.

-

Analyze the blot for the presence of two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Mocetinostat using propidium iodide (PI) staining.[9][10]

Materials:

-

Cancer cell line of interest.

-

Mocetinostat.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

PI staining solution (containing propidium iodide and RNase A in PBS).

-

Flow cytometer.

Procedure:

-

Plate cells and treat with Mocetinostat or vehicle control for the desired time.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Mocetinostat in a mouse xenograft model.[4][11]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line for implantation.

-

Mocetinostat formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Mocetinostat or vehicle control orally at a predetermined dose and schedule (e.g., daily or three times a week).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like histone acetylation).

Conclusion

3-amino-1-methyl-1H-indazol-6-ol (Mocetinostat) is a selective inhibitor of Class I and IV HDACs with well-documented anti-cancer properties. Its mechanism of action, involving the re-expression of tumor suppressor genes through histone hyperacetylation, leads to the induction of apoptosis, autophagy, and cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological effects of Mocetinostat and similar compounds in preclinical settings. Further research into the nuanced roles of specific HDAC isotypes and the development of combination therapies involving Mocetinostat holds significant promise for advancing cancer treatment.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 4. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Flow Cytometry Protocol [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Theorized Mechanisms of Action for 3-amino-1-methyl-1H-indazol-6-ol: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide explores the potential mechanisms of action for the novel compound 3-amino-1-methyl-1H-indazol-6-ol. In the absence of direct research on this specific molecule, this document synthesizes findings from structurally related indazole derivatives to propose plausible biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of indazole-based compounds.

Core Structure and Therapeutic Potential

The 1H-indazole core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of several clinical candidates and marketed drugs. Derivatives of this scaffold have demonstrated a wide range of biological activities, primarily in the realm of oncology and inflammation. The therapeutic potential of these compounds often stems from their ability to act as kinase inhibitors, cell cycle modulators, and inducers of apoptosis.

Postulated Mechanisms of Action

Based on the activities of structurally similar indazole derivatives, several key signaling pathways and molecular targets are proposed for 3-amino-1-methyl-1H-indazol-6-ol.

Kinase Inhibition

A predominant mechanism of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.

-

Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication and mitosis.[1] Overexpression of PLK4 is associated with various cancers. Inhibition of PLK4 by indazole compounds can lead to mitotic errors and ultimately, cancer cell death. Molecular docking studies suggest that the indazole core forms critical hydrogen bonds with the hinge region of the PLK4 kinase domain.[1]

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Indazole fragments are key components in a series of potent inhibitors targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2] These inhibitors are designed to bind to the ATP-binding pocket of the kinase, with the indazole moiety acting as a hinge-binder. This interaction blocks the downstream signaling pathways that promote leukemic cell proliferation and survival.[2]

Modulation of the Tumor Microenvironment

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Novel 1,3-dimethyl-6-amino indazole derivatives have been synthesized as inhibitors of IDO1.[3] IDO1 is an enzyme that catalyzes the degradation of tryptophan to kynurenine, a process that suppresses the anti-tumor immune response.[3] By inhibiting IDO1, these compounds can potentially restore T-cell mediated immunity against cancer cells.

Cell Cycle Arrest and Apoptosis Induction

-

G0/G1 Phase Arrest: Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest in the G0/G1 phase.[4][5] This effect is associated with an increase in the hypophosphorylated, active form of the Retinoblastoma protein (pRb).[4][5]

-

p53/MDM2 Pathway Modulation: Certain 1H-indazole-3-amine derivatives have been found to induce apoptosis in cancer cells, potentially through the p53/MDM2 pathway.[6] These compounds may disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization, cell cycle arrest, and apoptosis.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for various indazole derivatives, providing a reference for the potential potency of 3-amino-1-methyl-1H-indazol-6-ol.

| Compound Class | Target | Assay | IC50 / GI50 | Cell Line | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | In vitro enzyme activity | 0.1 nM | - | [1] |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | Proliferation | Anti-proliferative | 1.3 µM | MCF-7 | [1] |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3 | Inhibitory activity | Nanomolar range | - | [2] |

| N-phenyl-1H-indazole-1-carboxamide derivative (1c) | Proliferation | Cell growth inhibition | 0.041-33.6 µM | NCI 60 cell line panel | [4][5] |

| 1H-indazole-3-amine derivative (6o) | Proliferation | Cytotoxicity | 5.15 µM | K562 | [6] |

| 1H-indazole-3-amine derivative (6o) | Proliferation | Cytotoxicity | 33.2 µM | HEK-293 (normal cell) | [6] |

Experimental Protocols for Key Assays

Detailed methodologies for key experiments cited in the literature for related indazole compounds are provided below. These protocols can serve as a foundation for investigating the mechanism of action of 3-amino-1-methyl-1H-indazol-6-ol.

In Vitro Kinase Inhibition Assay (Example: PLK4)

-

Reagents and Materials: Recombinant human PLK4 enzyme, appropriate peptide substrate (e.g., a generic tyrosine kinase substrate), ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), test compound (3-amino-1-methyl-1H-indazol-6-ol), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Proliferation Assay (Example: MTT Assay)

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, K562) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

-

Visualizing Potential Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by 3-amino-1-methyl-1H-indazol-6-ol and a general workflow for its initial investigation.

Caption: Postulated PLK4 inhibition pathway.

Caption: Theorized FLT3 inhibition pathway.

Caption: General experimental workflow for investigation.

Conclusion

While direct experimental evidence for the mechanism of action of 3-amino-1-methyl-1H-indazol-6-ol is currently unavailable, the extensive research on structurally related indazole derivatives provides a strong foundation for postulating its biological activities. The most probable mechanisms involve the inhibition of key protein kinases such as PLK4 and FLT3, modulation of the tumor microenvironment via IDO1 inhibition, and the induction of cell cycle arrest and apoptosis. The experimental protocols and theoretical pathways outlined in this guide offer a strategic starting point for the comprehensive investigation of this promising compound. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by 3-amino-1-methyl-1H-indazol-6-ol.

References

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 3-amino-1-methyl-1H-indazol-6-ol analogs

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Amino-1-Methyl-1H-Indazol-6-ol Analogs

Introduction

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique structure allows it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, most notably the ATP-binding site of protein kinases.[2] The therapeutic success of indazole-containing drugs, such as the multi-kinase inhibitor Pazopanib, has cemented its importance in modern drug discovery, particularly in oncology.[1]

This technical guide focuses on the structure-activity relationships (SAR) of analogs derived from the 3-amino-1-methyl-1H-indazol-6-ol core. While this specific scaffold serves as a foundational template, its derivatization at key positions—namely the N1, C3, and C6 positions—has given rise to a diverse range of compounds with potent and selective activities. A significant portion of research on these analogs has centered on their development as kinase inhibitors targeting key drivers of oncogenesis, such as FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit.[3][4] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of various cancers, including acute myeloid leukemia (AML).[5][6]

This document will systematically explore the SAR at each modifiable position of the indazole core, present quantitative biological data in structured tables, detail the experimental protocols used for their evaluation, and provide visualizations of synthetic workflows and biological pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 3-amino-indazole derivatives can be finely tuned by strategic modifications at three primary positions: the C6-position (often originating from the 6-ol), the C3-amino group, and the N1-position.

Structure-Activity Relationship at the C6-Position

The hydroxyl group at the C6-position is a versatile synthetic handle, allowing for the introduction of a wide array of substituents through C-C or C-N bond-forming reactions. This position is critical for modulating potency, selectivity, and pharmacokinetic properties.

C-C Bond Formation via Suzuki Coupling:

A prominent strategy involves replacing the 6-hydroxyl with a halide (e.g., bromine) to enable Suzuki coupling. This has been effectively used to synthesize a series of 3-amino-1H-indazol-6-yl-benzamides , which are potent "Type II" kinase inhibitors designed to target the inactive "DFG-out" conformation of the kinase activation loop.[3]

In this series, the core structure is a 3-(cyclopropanecarboxamido)-1H-indazole coupled at the C6-position to a phenyl ring, which is further substituted with an amide group. The SAR exploration focused on varying the amine component of this terminal amide.

-

Effect of the Terminal Amide: Introducing a piperazine moiety, particularly an N-ethylpiperazine, connected via a methylene linker to a trifluoromethyl-substituted phenyl ring (as in compound 22 ), results in highly potent and selective inhibition.[3]

-

Aromatic Substituents: The nature and position of substituents on the C6-aryl ring are crucial. For instance, compound 4 demonstrates single-digit nanomolar cellular efficacy against FLT3 and the PDGFRα gatekeeper mutant T674M.[3][4] Modifications to the amine portion of the benzamide in this series show that both cyclic and acyclic amines are well-tolerated, with compounds like 5 (piperidine) and 8 (N,N-dimethylamine) retaining significant potency.

Table 1: SAR of C6-Substituted 3-Amino-1H-Indazol-6-yl-benzamide Analogs [3]

| Compound | R Group (Amine for Benzamide) | EC50 Ba/F3 FLT3 (nM) | EC50 Ba/F3 PDGFRα-T674M (nM) | EC50 Ba/F3 Kit-T670I (nM) |

|---|---|---|---|---|

| 4 | 4-ethylpiperazin-1-yl | 3 | 5 | 8 |

| 5 | Piperidin-1-yl | 14 | 20 | 25 |

| 6 | Morpholino | 10 | 18 | 20 |

| 7 | N-methylpiperazin-1-yl | 10 | 12 | 15 |

| 8 | N,N-dimethylamine | 25 | 30 | 45 |

| 22 | (See full structure in reference) | 1 | 2 | 2 |

C-N Bond Formation:

Another successful approach involves converting the 6-OH to a 6-amino group, which can then be further functionalized. A study on 6-substituted aminoindazoles revealed potent anti-proliferative activity against human colorectal cancer cells (HCT116).[7][8]

-

N-Alkylation at C6-Amine: The substitution pattern on the 6-amino group significantly impacts cytotoxicity. Attaching an aryl group, such as in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ), led to a remarkably potent compound with an IC50 of 0.4 µM against HCT116 cells.[7][8] This suggests that a substituted benzyl group is a highly favorable modification at this position.

-

Comparison to Alkyl Substituents: Aryl-substituted compounds generally showed better cytotoxicity than their cyclohexyl-substituted counterparts in this series.[9]

Table 2: SAR of 6-Substituted Amino-1,3-dimethyl-1H-indazole Analogs [7][8]

| Compound | C6-Amine Substituent (R) | IC50 HCT116 (µM) |

|---|---|---|

| 33 | Cyclohexylmethyl | > 20 |

| 34 | Benzyl | 1.0 ± 0.5 |

| 35 | 4-Methylbenzyl | 1.1 ± 0.2 |

| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 |

| 37 | 4-(Trifluoromethyl)benzyl | 1.2 ± 0.2 |

Structure-Activity Relationship at the C3-Position

The 3-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor to interact with the hinge region of the kinase ATP-binding site.[3]

-

Acylation: Acylation of the 3-amino group is a common strategy. In the potent benzamide series (Table 1), the 3-amino group is acylated with a cyclopropanecarbonyl group.[3] This modification is critical for achieving the desired "Type II" inhibitor profile and contributes significantly to the overall potency.

-

Alkylation: The introduction of a methyl group at the C3 position, as seen in the highly active compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), was shown to enhance cytotoxic potential against HCT116 cells.[7][9]

-

Arylvinyl Substituents: In a different series, large (E)-arylvinyl substituents were introduced at the C3 position to develop potent FLT3 inhibitors, demonstrating that this position can tolerate significant steric bulk to target specific kinase conformations.[6][10]

Structure-Activity Relationship at the N1-Position

The N1-position of the indazole ring provides another site for modification that can influence activity and physicochemical properties.

-

N1-Methylation: Methylation at the N1 position is a common feature in many potent indazole-based inhibitors. Synthetic procedures targeting N-alkylation of the indazole core often yield a mixture of N1 and N2 isomers, with the N1-alkylated product typically being the major and more biologically active isomer.[7] The potent compound 36 from the 6-aminoindazole series features an N1-methyl group, which contributes favorably to its activity.[7][8]

-

N1-H vs. N1-Alkyl: While N1-methylation is often beneficial, many potent inhibitors, such as those in the 3-amino-1H-indazol-6-yl-benzamide series, retain an N-H at this position.[3] The N-H can act as a hydrogen bond donor, providing an additional interaction point within the target's active site. The choice between N-H and N-alkyl is therefore context-dependent and is optimized based on the specific target and chemical series.

Mandatory Visualizations

Signaling Pathway and Synthetic Workflow Diagrams

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are generalized protocols for the synthesis and evaluation of the indazole analogs discussed.

General Synthesis of 3-Amino-1H-Indazol-6-yl-benzamide Analogs

This multi-step synthesis is adapted from methodologies used to create potent kinase inhibitors.[3]

-

Acylation of the 3-Amino Group: Commercially available 6-bromo-1H-indazol-3-amine is treated with an acylating agent, such as cyclopropanecarbonyl chloride, in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., THF) to yield N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide.

-

Suzuki Coupling: The resulting bromo-indazole intermediate is coupled with a suitable aryl boronic acid or ester (e.g., 3-ethoxycarbonylphenylboronic acid) under palladium catalysis (e.g., Pd(PPh3)4) with a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water. The reaction is typically heated to afford the C6-coupled product.

-

Ester Hydrolysis: The ester from the newly introduced aryl group is hydrolyzed to the corresponding carboxylic acid using a strong base like lithium hydroxide (LiOH) in a solvent mixture such as THF/methanol/water.

-

Amide Bond Formation: The final step involves coupling the carboxylic acid with a diverse panel of primary or secondary amines using a standard peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF to generate the final library of benzamide analogs.

General Synthesis of 6-Substituted Aminoindazoles

This procedure outlines the synthesis of derivatives functionalized at the C6-amino position.[7]

-

N-Alkylation of Indazole Core: A starting material like 3-methyl-6-nitro-1H-indazole is alkylated using an alkyl halide (e.g., iodomethane) and a base (e.g., K2CO3) in DMF. This step typically produces a mixture of N1 and N2 isomers, which are separated via column chromatography.

-

Nitro Group Reduction: The separated N1-alkylated-6-nitroindazole isomer is subjected to a reduction reaction. This is commonly achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol to yield the 6-aminoindazole intermediate.

-

Reductive Amination: The 6-amino group is then functionalized by reacting it with various aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, in a solvent like dichloroethane (DCE) to yield the final N-substituted-6-aminoindazole derivatives.

Cell-Based Kinase Inhibition Assay (Ba/F3 System)

This assay is a robust method for determining the cellular potency and selectivity of kinase inhibitors.[3]

-

Cell Lines: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells are engineered to express specific oncogenic kinases (e.g., FLT3-ITD, PDGFRα-T674M). This expression renders the cells IL-3 independent, meaning their proliferation is now driven solely by the activity of the introduced kinase.

-

Assay Principle: The inhibitor's potency is measured by its ability to inhibit the growth of these IL-3 independent cells. Wild-type Ba/F3 cells (which require IL-3) are used as a control to assess general cytotoxicity.

-

Procedure: Cells are seeded in 96-well plates in the absence of IL-3 and treated with a serial dilution of the test compounds for 48-72 hours. Cell viability is then assessed using a colorimetric reagent like AlamarBlue or CellTiter-Glo.

-

Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Antiproliferative Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method to measure drug-induced cytotoxicity in adherent cancer cell lines.[7]

-

Cell Plating: Cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a fixed period (typically 48-72 hours).

-

Cell Fixation and Staining: After incubation, the cells are fixed in situ with trichloroacetic acid (TCA). The fixed cells are then washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration required to inhibit cell growth by 50%, is determined from the dose-response curve.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. | Semantic Scholar [semanticscholar.org]

In Silico Modeling of 3-amino-1-methyl-1H-indazol-6-ol Target Binding: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-amino-1-methyl-1H-indazol-6-ol, a novel indazole derivative with therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this document outlines a robust strategy for putative target identification based on the known pharmacology of structurally related indazole compounds. Detailed protocols for molecular docking and Density Functional Theory (DFT) calculations are provided to facilitate the exploration of its binding interactions and electronic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous examples developed as potent inhibitors of various protein targets.[1][2][3] The indazole scaffold serves as a versatile pharmacophore for designing kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][4][5] The subject of this guide, 3-amino-1-methyl-1H-indazol-6-ol, is a novel entity for which the biological targets and mechanism of action have not been elucidated. In silico modeling techniques offer a powerful and resource-efficient approach to hypothesize and investigate its potential protein interactions, thereby guiding subsequent experimental validation.

This document presents a structured workflow for the computational analysis of 3-amino-1-methyl-1H-indazol-6-ol, commencing with the identification of putative protein targets and culminating in the detailed characterization of its binding modes through molecular docking and DFT calculations.

Putative Target Identification

Given the absence of direct experimental data for 3-amino-1-methyl-1H-indazol-6-ol, a knowledge-based approach is employed to select a panel of putative protein targets. This selection is based on the established targets of structurally similar 3-aminoindazole and other indazole derivatives. Kinases, in particular, are a well-established target class for indazole-containing molecules.[6][7][8][9]

Table 1: Proposed Putative Protein Targets for 3-amino-1-methyl-1H-indazol-6-ol

| Target Class | Specific Protein Target(s) | Rationale for Selection | PDB ID(s) for Docking |

| Kinase | Aurora Kinase A/B | Indazole scaffolds are known to be potent inhibitors of Aurora kinases.[6] | 4AGD, 4AG8 |

| Kinase | Tropomyosin receptor kinase A (TrkA) | Indazole-based derivatives have been designed as TrkA inhibitors.[7] | 5JFX |

| Kinase | Glycogen Synthase Kinase-3β (GSK-3β) | Substituted indazoles have been investigated as GSK-3β inhibitors.[8] | 1Q3D, 1Q41 |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Indazole derivatives have shown inhibitory capacity against VEGFR-2.[1][9] | 3EWH |

| Kinase | Fibroblast Growth Factor Receptor 4 (FGFR4) | 3-amido-1H-indazole derivatives are reported as FGFR4 inhibitors.[10] | 4UXQ |

| Inflammatory | Cyclooxygenase-2 (COX-2) | Substituted indazoles have been synthesized and docked against COX-2.[4] | 5IKR |

| Inflammatory | Myeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2-TLR4) | 3-(indol-5-yl)-indazoles have been identified as MD2-TLR4 antagonists.[11] | 2Z65 |

In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the binding potential of 3-amino-1-methyl-1H-indazol-6-ol against the identified putative targets.

Experimental Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of 3-amino-1-methyl-1H-indazol-6-ol with the putative protein targets.

Objective: To predict the binding mode and estimate the binding affinity of the ligand to the target protein.

Software: AutoDock Vina

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of 3-amino-1-methyl-1H-indazol-6-ol using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the optimized ligand structure in PDBQT format, assigning partial charges and defining rotatable bonds.

-

-

Protein Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in Table 1.

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges to the protein structure.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (grid box) to encompass the known active site of the target protein. The dimensions and center of the grid box should be determined based on the co-crystallized ligand in the original PDB file or through literature review.

-

-

Docking Execution:

-

Run AutoDock Vina using the prepared ligand and protein files, along with the defined grid box parameters.

-

Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher) to ensure a thorough conformational search.

-

-

Results Analysis:

-